molecular formula C7H14O B7824426 (1S,3R)-3-methylcyclohexan-1-ol

(1S,3R)-3-methylcyclohexan-1-ol

Cat. No. B7824426
M. Wt: 114.19 g/mol
InChI Key: HTSABYAWKQAHBT-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-methylcyclohexan-1-ol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Stereochemistry :

    • The preparation of diastereoisomers of 2-(1-methyl-1-phenylethyl)-5-methylcyclohexan-1-ol from (R)-(+)-pulegone demonstrates the importance of (1S,3R)-3-methylcyclohexan-1-ol in stereochemical studies (Červinka, Svatoš & Masojídková, 1990).
  • Combustion Chemistry :

    • An experimental and kinetic modeling study on methylcyclohexane pyrolysis and combustion highlights its role as a representative cycloalkane component in fuel surrogates, crucial for understanding combustion chemistry of larger cycloalkanes and practical fuels (Wang et al., 2014).
  • Pheromone Research :

    • The compound has been identified in pheromone studies, like the synthesis of 1-methylcyclohex-2-en-1-ol, an aggregation pheromone for Dendroctonus pseudotsugae, demonstrating its ecological significance (Libbey, Oehlschlager & Ryker, 1983).
  • Catalytic Reactions :

    • The research on epoxide rearrangement of 1-methylcyclohexene oxide over solid acids and bases provides insights into its utility in catalysis and chemical transformations (Arata, Akutagawa & Tanabe, 1975).
  • Enzymatic Specificity :

    • The specificity of horse liver alcohol dehydrogenase for cyclohexanol and its 3-methyl derivatives, including (1S,3S)-3-methylcyclohexanol, has been investigated, demonstrating its relevance in enzymatic studies (Lee, Dahlhauser & Plapp, 1988).
  • Material Science Applications :

    • The preparation of starch nanoparticles in a water in oil microemulsion system, using 1-hexadecyl-3-methylimidazolium bromide C16mimBr/butan-1-ol/cyclohexane/water ionic liquid microemulsion, shows its applicability in the field of material science and drug delivery (Wang, Chen, Luo & Fu, 2016).
  • Hydrogen Energy Carrier :

    • Methylcyclohexane, as an excellent hydrogen energy carrier, is highlighted in the study on catalysts for its dehydrogenation, relevant for hydrogen storage and energy applications (Meng et al., 2021).

properties

IUPAC Name

(1S,3R)-3-methylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSABYAWKQAHBT-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5454-79-5
Record name cis-3-Methylcyclohexanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-3-methylcyclohexan-1-ol
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Reactant of Route 6
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